molecular formula C10H18N4 B13909280 3-(4-Propyl-1,2,4-triazol-3-yl)piperidine

3-(4-Propyl-1,2,4-triazol-3-yl)piperidine

Cat. No.: B13909280
M. Wt: 194.28 g/mol
InChI Key: BHNRZCHHTZPVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Propyl-1,2,4-triazol-3-yl)piperidine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring, known for their stability and ability to form hydrogen bonds and bipolar interactions

Preparation Methods

The synthesis of 3-(4-Propyl-1,2,4-triazol-3-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 1-propyl-1H-1,2,4-triazole with piperidine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Scientific Research Applications

3-(4-Propyl-1,2,4-triazol-3-yl)piperidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an antimicrobial and antiviral agent due to the triazole ring’s ability to interact with biomolecular targets . In medicine, triazole derivatives are explored for their potential therapeutic effects, including anticancer, antifungal, and anti-inflammatory activities . In industry, this compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Propyl-1,2,4-triazol-3-yl)piperidine involves its interaction with molecular targets through hydrogen bonding and dipole interactions. The triazole ring can form stable complexes with various biomolecules, affecting their function and activity . The specific pathways involved depend on the target molecules and the context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

3-(4-Propyl-1,2,4-triazol-3-yl)piperidine can be compared with other triazole derivatives, such as 1,2,3-triazole and 1,2,4-triazole compounds. These compounds share similar structural features but differ in their specific substituents and functional groups . The uniqueness of this compound lies in its specific propyl group and piperidine ring, which may confer distinct properties and applications compared to other triazole derivatives .

Similar Compounds

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

3-(4-propyl-1,2,4-triazol-3-yl)piperidine

InChI

InChI=1S/C10H18N4/c1-2-6-14-8-12-13-10(14)9-4-3-5-11-7-9/h8-9,11H,2-7H2,1H3

InChI Key

BHNRZCHHTZPVRX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NN=C1C2CCCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.